4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methoxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the bromine, difluoromethyl, and methoxymethyl groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques to ensure high yield and purity. This can include optimized reaction conditions, such as controlled temperature, pressure, and the use of industrial-grade reagents and solvents. The process may also involve purification steps like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its unique chemical properties and biological activity.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response. The difluoromethyl and methoxymethyl groups may play a role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(difluoromethyl)-2-methoxybenzene
- 4-bromo-1-(difluoromethyl)-2-methylbenzene
- 4-bromo-1-(difluoromethyl)-2-fluorobenzene
Uniqueness
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)-1H-pyrazole is unique due to the specific arrangement of its functional groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. The presence of both difluoromethyl and methoxymethyl groups can enhance its reactivity and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)-3-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2N2O/c1-12-3-5-4(7)2-11(10-5)6(8)9/h2,6H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCTZYEMAHXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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